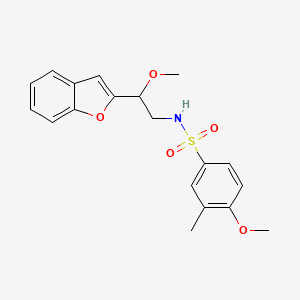

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran-2-yl moiety linked to a methoxyethyl chain and a substituted benzenesulfonamide group (4-methoxy-3-methyl). Such compounds are often explored for pharmacological applications, including enzyme inhibition or receptor modulation, though specific biological data for this compound remain undisclosed in the provided evidence. Structural analyses of this compound likely employ SHELX software for crystallographic refinement, a standard in small-molecule studies .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-13-10-15(8-9-16(13)23-2)26(21,22)20-12-19(24-3)18-11-14-6-4-5-7-17(14)25-18/h4-11,19-20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTMGOYRMROTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis

Industrial Production Methods

Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis (MWI) and free radical cyclization cascades . These methods are advantageous due to their efficiency and ability to produce complex polycyclic structures with fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxy-methylbenzenesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.

Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The methoxyethyl and methoxy-methylbenzenesulfonamide groups may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Motifs and Core Heterocycles

- Benzofuran vs. Naphthyridine (Goxalapladib): Goxalapladib (CAS-412950-27-7) features a 1,8-naphthyridine core, which offers two nitrogen atoms for hydrogen bonding, contrasting with the oxygen-containing benzofuran in the target compound.

- Benzofuran vs. Imidazo[1,2-a]pyridine : A morpholine-containing imidazo[1,2-a]pyridine derivative (Example 37, EP Application) shares the methoxyethyl group with the target compound but differs in its bicyclic core. The imidazopyridine’s nitrogen-rich structure may confer stronger basicity, influencing pharmacokinetic properties like absorption .

Substituent Effects

- Methoxy vs. Fluoro/Chloro Groups : Fluorine substituents in Goxalapladib and chloroacetyl groups in Biopharmacule’s sulfonamides (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide) increase electronegativity and lipophilicity compared to methoxy groups. For instance, trifluoromethyl groups in Goxalapladib enhance metabolic stability but may reduce aqueous solubility .

- However, morpholine in Example 37 introduces hydrogen-bond acceptor sites absent in the target compound .

Hydrogen Bonding and Crystallographic Behavior

- Graph Set Analysis: The target compound’s benzenesulfonamide group can act as a hydrogen-bond donor (N–H) and acceptor (sulfonyl oxygen), similar to Biopharmacule’s methanesulfonamides. Etter’s graph set analysis () would classify these interactions as discrete motifs (e.g., D or R patterns), influencing crystal packing and stability .

- Comparison with (2Z)-N-(4-Methoxyphenyl)benzoxazin-amine : The benzoxazin-amine derivative () forms intramolecular hydrogen bonds between imine and amine groups, a feature absent in the target compound. This difference may lead to divergent melting points or solubility profiles .

Data Tables

Table 1. Structural and Functional Group Comparisons

| Compound | Core Structure | Key Substituents | Hydrogen Bond Features |

|---|---|---|---|

| Target Compound | Benzofuran | 4-methoxy-3-methylbenzenesulfonamide | Sulfonamide (N–H, S=O) |

| Goxalapladib (CAS-412950-27-7) | 1,8-Naphthyridine | Trifluoromethyl, difluorophenyl | Naphthyridine N-atoms, amide C=O |

| Example 37 (EP Application) | Imidazo[1,2-a]pyridine | Methoxyethyl, morpholine | Morpholine O-atoms, amide N–H |

| N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | Benzene | Chloroacetyl | Sulfonamide (N–H, S=O), Cl–C=O |

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The IUPAC name for the compound is N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methoxy-3-methylbenzenesulfonamide. The molecular structure can be summarized as follows:

| Component | Structure |

|---|---|

| Benzofuran Ring | Benzofuran |

| Methoxyethyl Group | -OCH3 |

| Methylbenzenesulfonamide Moiety | -SO2NH2 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.

- Antioxidant Properties : The benzofuran ring contributes to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.8 | Cell cycle arrest and inhibition of proliferation |

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated:

- In vitro Testing : The compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

A notable case study published in Chemistry & Biology explored the effects of this compound on tumorigenesis in animal models. Mice treated with this compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. A study highlighted the synthesis of various analogs that displayed improved potency against cancer cell lines and reduced toxicity profiles.

Q & A

Q. SAR Table :

| Modification | Activity Change | Key Interaction Affected |

|---|---|---|

| Benzofuran → Thiophene | -50% potency | π-π stacking |

| Methoxy → Ethoxy | +LogP, -solubility | H-bonding |

Advanced: How can researchers mitigate solubility challenges during in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.